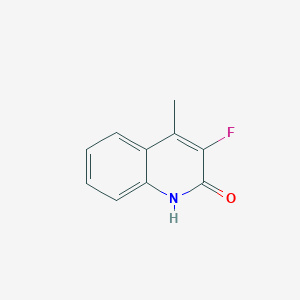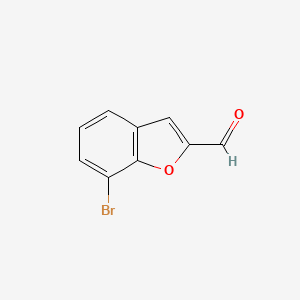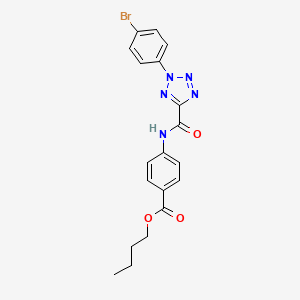
甲基氟喹诺酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoroquinolones are a type of antibiotic that kill or inhibit the growth of bacteria . They are derived from quinolones by adding a fluorine atom to nalidixic acid, enhancing its activity against bacteria and improving its absorption, metabolism, and excretion characteristics . Common fluoroquinolones include ciprofloxacin, delafloxacin, gemifloxacin, levofloxacin, moxifloxacin, norfloxacin (discontinued), and ofloxacin .
Synthesis Analysis
The synthesis of fluoroquinolones is complex and not fully understood . The first quinolone, nalidixic acid, was discovered as a by-product of the synthesis of the antimalarial drug chloroquine .Molecular Structure Analysis
Fluoroquinolones are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 . The general structure of fluoroquinolones uses an accepted numbering scheme for positions on the molecule .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions. For instance, they can be determined through their derivative after being oxidized by nitrous acid before reacting with potassium iodide .Physical And Chemical Properties Analysis
Fluoroquinolones are known for their physicochemical properties. They are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 .科学研究应用
耐药机制
包括甲基氟喹诺酮类在内的氟喹诺酮类药物,由于其抑制细菌中 DNA 复制的能力,对多种感染有效。研究表明,对这些药物的耐药性可能是由于编码拓扑异构酶亚基的基因突变、外膜孔蛋白的改变或外排泵的过度表达。质粒介导的耐药性也构成了重大威胁 (Hopkins, Davies, & Threlfall, 2005)。
兽医学中的药代动力学
甲基氟喹诺酮类药物已广泛用于兽医学。其理化性质和药代动力学的差异使其适用于动物健康的各种应用。它们对动物中的一系列细菌感染表现出显著的疗效 (Martinez, McDermott, & Walker, 2006)。
对结核病治疗的影响
氟喹诺酮类药物在结核病治疗中的应用,尤其是在耐药病例中,非常显著。然而,结核分枝杆菌对氟喹诺酮类药物的耐药性日益引起人们的关注。这种耐药性可能导致治疗失败,并且受这些抗生素的广泛使用影响 (Ginsburg, Grosset, & Bishai, 2003)。
新型抗菌喹诺酮类药物
氟喹诺酮类药物的创新已导致开发出具有强大抗菌活性的新化合物。在喹诺酮结构的不同位置进行修饰已产生出对革兰氏阳性菌和革兰氏阴性菌均具有增强疗效的化合物 (Kuramoto 等,2003)。
耐药机制和进化成功
氟喹诺酮耐药性归因于靶位点基因突变、外排泵的产生和其他机制。耐药性对细菌适应性的影响因物种而异,影响耐药菌株的进化成功 (Redgrave, Sutton, Webber, & Piddock, 2014)。
水产养殖中的体内测定
一项研究证明了一种快速灵敏的方法来检测养殖河豚鱼肌肉中的氟喹诺酮残留。该方法对于确保水产养殖产品对人类食用的安全性至关重要 (Tang 等,2017)。
眼科中的抗菌剂
包括甲基氟喹诺酮类在内的氟喹诺酮类药物已用于治疗各种眼部感染。鉴于眼部病原体中耐药性的出现,开发具有改进特性的新型氟喹诺酮类药物至关重要 (Blondeau, 2004)。
作用机制
- Human cells lack these enzymes, making methyl fluoroquinolone specific to bacterial DNA replication .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
安全和危害
Fluoroquinolones should be avoided in children under the age of 18 years unless they have a serious infection that cannot be treated with any other antibiotic . They can damage the weight-bearing joints in children, and children are also more susceptible to other adverse effects of fluoroquinolones, including tendinitis and tendon rupture . The FDA has advised that they are not suitable for common conditions such as sinusitis, bronchitis, and uncomplicated urinary tract infections, and should only be considered when treatment with other, less toxic antibiotics, has failed .
生化分析
Biochemical Properties
Methyl fluoroquinolone interacts with bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA synthesis. By forming a ternary complex with a DNA molecule and these enzymes, methyl fluoroquinolone blocks bacterial DNA supercoiling , thereby inhibiting the growth and proliferation of bacteria.
Cellular Effects
Methyl fluoroquinolone exerts significant effects on various types of cells. Due to its enhanced penetration ability through cell membranes, it exhibits a high level of antibacterial activity . It affects bacterial reproduction by inhibiting bacterial DNA-gyrase , which is essential for DNA replication, transcription, and repair in bacteria .
Molecular Mechanism
The mechanism of action of methyl fluoroquinolone involves the formation of a ternary complex with a DNA molecule and bacterial gyrase and topoisomerase IV enzymes . This complex blocks the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription . This leads to the death of the bacterial cell .
Temporal Effects in Laboratory Settings
The effects of methyl fluoroquinolone can change over time in laboratory settings . For instance, it has been observed that the antibacterial activity of fluoroquinolones, including methyl fluoroquinolone, is concentration-dependent . This means that the inhibitory effects on bacterial growth increase with higher concentrations of the drug .
Dosage Effects in Animal Models
The effects of methyl fluoroquinolone can vary with different dosages in animal models . For instance, it has been observed that higher doses of fluoroquinolones can lead to more significant inhibition of bacterial growth . High doses can also lead to toxic or adverse effects .
Metabolic Pathways
Methyl fluoroquinolone is involved in several metabolic pathways. It is metabolized by enzymes such as UGT1A1 and UGT1A9 . The presence of gene polymorphisms, including UGT1A1, UGT1A9, can affect the pharmacokinetic parameters of fluoroquinolones, including the area under the curve (AUC), creatinine clearance (C Cr), maximum plasma concentration (C max), half-life (t 1/2) and peak time (t max) of fluoroquinolones .
Transport and Distribution
Methyl fluoroquinolone is transported and distributed within cells and tissues . It is able to concentrate within phagocytic and non-phagocytic cells and remain active against different facultative, obligate, intracellular pathogens .
Subcellular Localization
The subcellular localization of methyl fluoroquinolone is primarily in the cytoplasm . It is transported to specific cellular compartments where it exerts its antibacterial effects . The subcellular distribution of methyl fluoroquinolone not only helps us understand how it interacts with host cells but also provides clues in fighting against the bacterial infection .
属性
IUPAC Name |
3-fluoro-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWOFMQJMPNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711868 |
Source


|
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198831-76-4 |
Source


|
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)
![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)
![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)
